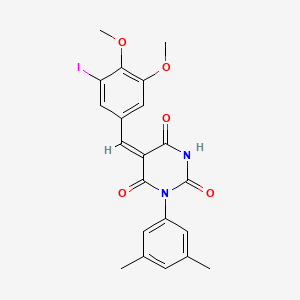![molecular formula C19H16N6O3S2 B11694349 4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11694349.png)
4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(2E)-2-[3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzolsulfonamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter ein Thiazolring, ein Pyrazolring und eine Sulfonamidgruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{(2E)-2-[3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzolsulfonamid erfolgt typischerweise in mehreren Schritten, beginnend mit der Herstellung der Thiazol- und Pyrazol-Zwischenprodukte. Der Thiazolring kann durch die Hantzsch-Thiazolsynthese hergestellt werden, bei der α-Halogenketone mit Thioamiden kondensiert werden. Der Pyrazolring kann durch die Reaktion von Hydrazinen mit 1,3-Diketonen synthetisiert werden.
Der letzte Schritt umfasst die Kupplung der Thiazol- und Pyrazol-Zwischenprodukte mit einem Benzolsulfonamid-Derivat unter basischen Bedingungen, um die Zielverbindung zu bilden. Die Reaktionsbedingungen erfordern oft die Verwendung polarer aprotischer Lösungsmittel wie Dimethylformamid (DMF) und Katalysatoren wie Triethylamin, um die Kupplungsreaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und den Einsatz gefährlicher Reagenzien zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren umfassen, um die Reaktions-effizienz und Skalierbarkeit zu verbessern. Darüber hinaus würden Reinigungsmethoden wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{(2E)-2-[3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Sulfonamidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen Nucleophile die Sulfonamidgruppe ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators wie Essigsäure.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Bildung von Sulfon-Derivaten.
Reduktion: Bildung von Amin-Derivaten.
Substitution: Bildung von substituierten Benzolsulfonamid-Derivaten.
Wissenschaftliche Forschungsanwendungen
4-{(2E)-2-[3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Wird wegen seiner einzigartigen strukturellen Merkmale auf sein Potenzial als therapeutisches Mittel untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-{(2E)-2-[3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzolsulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Sulfonamidgruppe der Verbindung kann die Struktur natürlicher Substrate imitieren, so dass sie an aktive Zentren binden und die Enzymaktivität hemmen kann. Darüber hinaus können die Thiazol- und Pyrazolringe mit verschiedenen biologischen Signalwegen interagieren, zelluläre Prozesse modulieren und therapeutische Wirkungen ausüben.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- **N-(tert-Butyl)-4′-((6-iod-4-oxo-2-propylchinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamid
- 2-Fluorodeschloroketamin
Einzigartigkeit
4-{(2E)-2-[3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzolsulfonamid ist aufgrund seiner Kombination aus einem Thiazolring, einem Pyrazolring und einer Sulfonamidgruppe einzigartig. Diese strukturelle Anordnung bietet einzigartige chemische und biologische Eigenschaften, wodurch es eine wertvolle Verbindung für verschiedene Forschungsanwendungen darstellt.
Eigenschaften
Molekularformel |
C19H16N6O3S2 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
4-[[5-methyl-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H16N6O3S2/c1-12-17(23-22-14-7-9-15(10-8-14)30(20,27)28)18(26)25(24-12)19-21-16(11-29-19)13-5-3-2-4-6-13/h2-11,24H,1H3,(H2,20,27,28) |
InChI-Schlüssel |
NOKQTWBVDLECDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-2-[4-(dimethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694266.png)


![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B11694303.png)


![Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid](/img/structure/B11694311.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11694313.png)
![N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B11694316.png)
![(3E)-1-(4-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694318.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11694321.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11694327.png)
![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11694328.png)
![5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11694332.png)
